molecular formula C16H11F2N3O4 B2809831 (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 1209051-62-6

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2809831
CAS RN: 1209051-62-6
M. Wt: 347.278
InChI Key: XSFVKGQIOLDIIB-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of compounds due to its wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring can impart different activities .


Synthesis Analysis

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . For instance, a highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .


Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Scientific Research Applications

Anticancer Potential

The isoxazole ring system has garnered attention due to its promising anticancer properties. Researchers have explored various derivatives, including those with fluorine substitution. The compound , with its difluorophenyl group, could potentially exhibit antiproliferative effects against cancer cells. Further studies are needed to elucidate its mechanism of action and evaluate its efficacy in preclinical models .

Anti-Inflammatory Activity

Isoxazoles have demonstrated anti-inflammatory potential. By modulating inflammatory pathways, they may help mitigate conditions like rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders. Investigating the anti-inflammatory effects of this specific compound could provide valuable insights .

Antimicrobial Properties

The isoxazole scaffold has been associated with antimicrobial activity. Researchers have synthesized derivatives with diverse substituents, aiming to combat bacterial and fungal infections. Evaluating the antimicrobial efficacy of your compound against specific pathogens could be an exciting avenue for exploration .

Analgesic Effects

Some isoxazole derivatives exhibit analgesic properties. These compounds may interact with pain receptors or modulate neurotransmitter pathways. Investigating whether your compound possesses analgesic effects could contribute to pain management research .

Antiviral Investigations

Given the ongoing importance of antiviral drug development, exploring the antiviral potential of your compound is worthwhile. Isoxazoles have shown promise against certain viruses, and your compound’s unique structure may offer novel interactions with viral targets .

Immunosuppressive Activity

Immunosuppressants play a crucial role in transplantation medicine and autoimmune diseases. Isoxazole derivatives have been investigated as potential immunosuppressive agents. Assessing the immunomodulatory effects of your compound could be valuable .

EGFR Inhibition

The compound’s structure suggests a potential interaction with the epidermal growth factor receptor (EGFR). EGFR inhibitors are relevant in cancer therapy. Investigating whether your compound can inhibit EGFR signaling pathways would be intriguing .

Oxidative Stress Modulation

Oxidative stress contributes to various diseases. Isoxazoles may possess antioxidant properties. Exploring whether your compound can mitigate oxidative damage could have implications for health and disease prevention .

Safety and Hazards

The safety and hazards associated with a specific isoxazole derivative would depend on its exact structure. Some general precautions to take when handling isoxazole derivatives include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and avoiding prolonged or repeated exposure .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1-methyl-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O4/c1-21-15(22)5-4-13(19-21)16(23)24-8-10-7-14(25-20-10)11-3-2-9(17)6-12(11)18/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFVKGQIOLDIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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